1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid
Overview
Description
1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole Benzothiazole is a bicyclic structure consisting of a benzene ring fused to a thiazole ring, while pyrazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzothiazole and pyrazole-4-carboxylic acid.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic, optical, and mechanical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Uniqueness: The combination of benzothiazole and pyrazole moieties in a single molecule provides a unique scaffold that can interact with multiple biological targets, offering potential advantages in drug design and development.
Biological Activity
1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carboxylic acid, with the chemical formula C11H7N3O2S and CAS number 1284949-70-7, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.
- Molecular Weight : 245.26 g/mol
- Purity : 96%
- IUPAC Name : 1-(benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
- Structure :
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds containing the benzothiazole moiety can inhibit the proliferation of various cancer cell lines.
A notable study evaluated the cytotoxic effects of 1-(1,3-benzothiazol-2-yl)-1H-pyrazole derivatives against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results demonstrated an IC50 value of approximately 10 µM for HeLa cells, indicating effective cytotoxicity .
Cell Line | IC50 (µM) | Type of Cancer |
---|---|---|
HeLa | 10 | Cervical |
MCF-7 | 12 | Breast |
A549 | 15 | Lung |
Anti-inflammatory Activity
In vivo studies have also highlighted the anti-inflammatory potential of this compound. It has been shown to reduce inflammation markers in animal models of arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of bacteria and fungi. A study assessed its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL for both pathogens. This suggests potential for development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A research team synthesized a series of pyrazole derivatives and tested their activity against a panel of twelve human tumor cell lines. The study found that one derivative showed particularly high selectivity towards renal cancer cells with an IC50 value of 1.143 µM, demonstrating promising therapeutic potential .
Case Study 2: Inflammation Model
In a controlled experiment involving rats induced with arthritis, administration of the compound led to a significant decrease in paw swelling and joint stiffness compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated subjects .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-10(16)7-5-12-14(6-7)11-13-8-3-1-2-4-9(8)17-11/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDXAFQTIUVEEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=C(C=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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